4-(5-fluoro-1H-indol-3-yl)pyrrolidin-2-one
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Overview
Description
4-(5-fluoro-1H-indol-3-yl)pyrrolidin-2-one is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound features a fluorinated indole moiety attached to a pyrrolidinone ring, which contributes to its unique chemical properties and potential biological activities.
Preparation Methods
The synthesis of 4-(5-fluoro-1H-indol-3-yl)pyrrolidin-2-one typically involves the reaction of 5-fluoroindole with a suitable pyrrolidinone precursor under specific reaction conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where 5-fluoroindole is reacted with a pyrrolidinone derivative in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Chemical Reactions Analysis
4-(5-fluoro-1H-indol-3-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The fluorine atom in the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 4-(5-fluoro-1H-indol-3-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. The fluorine atom enhances the compound’s binding affinity and selectivity towards its targets, contributing to its potency and efficacy .
Comparison with Similar Compounds
4-(5-fluoro-1H-indol-3-yl)pyrrolidin-2-one can be compared with other indole derivatives, such as:
5-fluoroindole: A simpler compound with similar biological activities but lacking the pyrrolidinone ring.
4-(5-isopropoxy-1H-indol-3-yl)pyrrolidin-2-one: A structurally similar compound with an isopropoxy group instead of a fluorine atom, which may exhibit different biological properties.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity, used as a reference compound in biological studies.
These comparisons highlight the unique structural features and potential advantages of this compound in various applications.
Properties
Molecular Formula |
C12H11FN2O |
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Molecular Weight |
218.23 g/mol |
IUPAC Name |
4-(5-fluoro-1H-indol-3-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H11FN2O/c13-8-1-2-11-9(4-8)10(6-14-11)7-3-12(16)15-5-7/h1-2,4,6-7,14H,3,5H2,(H,15,16) |
InChI Key |
FBHUEOCRUHZCSM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNC1=O)C2=CNC3=C2C=C(C=C3)F |
Origin of Product |
United States |
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